![molecular formula C13H18ClNO3 B2995177 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide CAS No. 923105-83-3](/img/structure/B2995177.png)
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide
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Overview
Description
“2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide” is a chemical compound with the CAS Number: 923105-83-3 . It has a molecular weight of 271.74 and its IUPAC name is 2-chloro-N-(3,4-dimethoxybenzyl)-N-ethylacetamide . It is in the form of oil .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 271.74 . The physical form of the compound is oil .Scientific Research Applications
Stimulation of Endogenous Nitric Oxide Synthesis
This compound has been studied for its ability to stimulate the synthesis of endogenous nitric oxide (NO), which is a crucial mediator in various physiological processes. Research indicates that it can affect the function of neuronal nitric oxide synthase (nNOS) and endothelial nitric oxide synthase (eNOS) in gastric smooth muscles, potentially regulating spontaneous contractile activity .
Isoquinoline Precursor for Neurotransmitter Interaction
As an isoquinoline precursor, this compound is involved in the regulation of neurotransmitters such as acetylcholine (ACh) and serotonin (5-HT). It may play a role in clarifying the relationship between new biologically active molecules and these neurotransmitters, which are vital for mood, cognition, and peripheral functions .
Antiviral Activity
Indole derivatives, which share structural similarities with this compound, have shown significant antiviral activities. This suggests potential applications of 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide in developing antiviral agents, particularly against RNA and DNA viruses .
Anti-inflammatory and Anticancer Research
Compounds structurally related to 2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide have been identified as NF-κB inhibitors, which are important in the research of anti-inflammatory and anticancer drugs. This highlights its potential application in the development of new therapeutic agents for treating various inflammatory and cancer-related conditions .
Cell Growth Inhibition Assays
This compound has been utilized in cell growth inhibition assays (GI50), which are critical for evaluating the efficacy of compounds in inhibiting the proliferation of cancer cells. Such assays are fundamental in the early stages of anticancer drug development .
Synthesis of Heterocyclic Compounds
The chemical structure of this compound serves as a model for synthesizing various heterocyclic compounds. These compounds have broad applications in pharmaceuticals, including the development of drugs with diverse biological activities .
Mechanism of Action
Target of Action
Compounds with similar structures often interact with proteins or enzymes in the body, altering their function and leading to changes at the cellular level .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination and nucleophilic substitution . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
The compound’s reactions at the benzylic position could potentially affect various biochemical pathways, depending on the specific targets it interacts with .
Pharmacokinetics
Its molecular weight (27174) and physical form (oil) suggest that it may be lipophilic, which could influence its absorption and distribution in the body .
Result of Action
Its interactions with its targets and subsequent reactions could lead to various cellular responses, depending on the specific biochemical pathways affected .
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as the presence of π-conjugated systems, electron-donating or electron-withdrawing substituents, and the overall geometry of the molecule play crucial roles in determining their behavior . .
properties
IUPAC Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO3/c1-4-15(13(16)8-14)9-10-5-6-11(17-2)12(7-10)18-3/h5-7H,4,8-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCJIAIWOYWHMIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=C(C=C1)OC)OC)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(3,4-dimethoxyphenyl)methyl]-N-ethylacetamide |
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